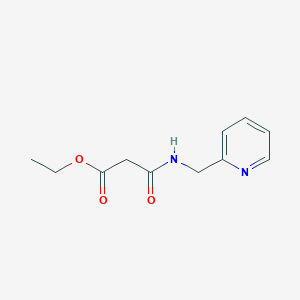![molecular formula C32H24F6IrN4P B13680642 [Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
[Ir(ppy)2(bpy)]PF6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [Ir(ppy)2(bpy)]PF6, also known as bis(2-phenylpyridine)(2,2’-bipyridine)iridium(III) hexafluorophosphate, is a luminescent cationic heteroleptic iridium(III) complex. This compound is notable for its photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of photoredox catalysis and organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(ppy)2(bpy)]PF6 typically involves the reaction of 2-phenylpyridine with iridium trichloride hydrate to form a dimeric iridium complex. This dimer is then reacted with 2,2’-bipyridine in the presence of a suitable base, such as sodium carbonate, to yield the desired iridium complex. The final step involves the addition of hexafluorophosphoric acid to form the hexafluorophosphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Ir(ppy)2(bpy)]PF6 undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can act as both an oxidizing and reducing agent depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine or phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like cerium ammonium nitrate and reducing agents such as sodium borohydride. Typical reaction conditions involve the use of solvents like acetonitrile or dichloromethane, and reactions are often carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in photoredox catalysis, the compound can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of organic products .
Scientific Research Applications
[Ir(ppy)2(bpy)]PF6 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which [Ir(ppy)2(bpy)]PF6 exerts its effects involves its ability to absorb visible light and enter an excited state. This excited state can then transfer energy to other molecules, driving various chemical reactions. The compound’s photoredox catalytic activity is attributed to its ability to undergo multiple photoexcitation steps, enabling it to facilitate reactions that require high energy .
Comparison with Similar Compounds
Similar Compounds
[Ir(dtbbpy)(ppy)2]PF6: This compound, which includes 4,4’-di-tert-butyl-2,2’-bipyridine as a ligand, is another iridium-based photocatalyst with similar applications.
[Ir(dF(CF3)ppy)2(bpy)]PF6: This variant includes 2-(2,4-difluorophenyl)pyridine ligands and is used in similar photoredox catalytic applications.
Uniqueness
[Ir(ppy)2(bpy)]PF6 is unique due to its specific combination of ligands, which provides a balance of photophysical properties and stability. This makes it particularly effective in applications requiring long-lived excited states and efficient energy transfer .
Properties
Molecular Formula |
C32H24F6IrN4P |
|---|---|
Molecular Weight |
801.7 g/mol |
IUPAC Name |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


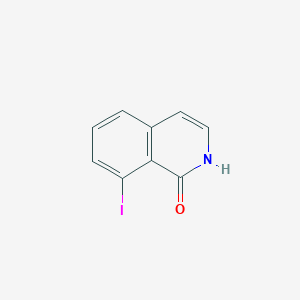
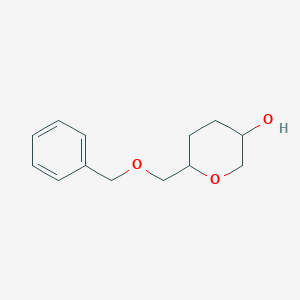
![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)


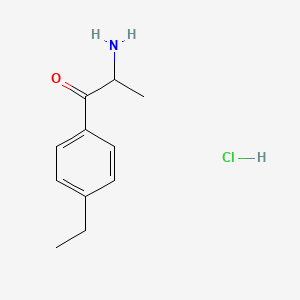
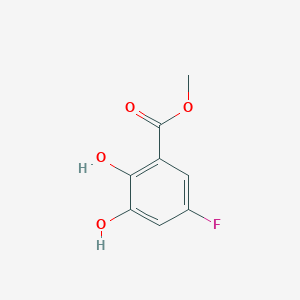
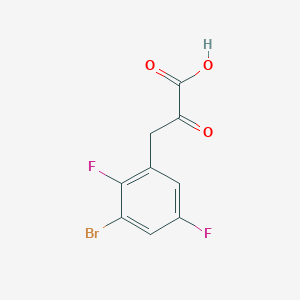
![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

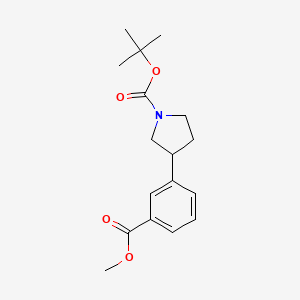
![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)
